Failure to Inhibit Poly(A) Polymerase: Direct Head-to-Head Comparison with Other Rifamycin Derivatives
In a direct comparative study, AF/MO (Rifamycin, 3-[(methoxyimino)methyl]-) was tested alongside six other rifamycin derivatives for its ability to inhibit purified rat liver mitochondrial poly(A) polymerase. At a concentration of 300 μg/mL, AF/MO failed to inhibit enzyme activity, whereas derivatives AF/013, PR/19, AF/AETP, M/88, and AF/ABDP achieved complete inhibition under the same conditions [1].
| Evidence Dimension | Inhibition of Poly(A) Polymerase Enzyme Activity |
|---|---|
| Target Compound Data | Failed to inhibit enzyme activity |
| Comparator Or Baseline | AF/013, PR/19, AF/AETP, M/88, AF/ABDP: Complete inhibition of 50 μg enzyme protein |
| Quantified Difference | Qualitative difference: Complete inhibition vs. No inhibition |
| Conditions | Purified rat liver mitochondrial poly(A) polymerase assayed with exogenous primer; Test concentration: 300 μg/mL |
Why This Matters
This data directly informs procurement decisions by demonstrating that AF/MO is not an appropriate substitute for other rifamycin derivatives in studies focused on poly(A) polymerase inhibition, preventing wasted research resources.
- [1] Jacob, S. T., et al. (1974). Inhibition of poly(A) polymerase by rifamycin derivatives. Nucleic Acids Research, 1(11), 1549–1559. View Source
